Glycylalanine

Vue d'ensemble

Description

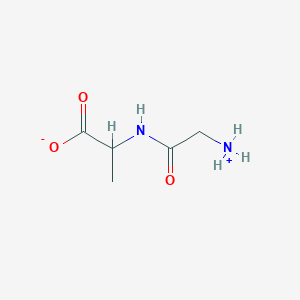

Glycylalanine, also known as Glycyl-L-alanine, is a dipeptide composed of glycine and alanine. It is a simple peptide that plays a significant role in various biochemical processes. The molecular formula of this compound is C5H10N2O3, and it has a molecular weight of 146.1445 g/mol . This compound is often used in scientific research due to its structural simplicity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycylalanine can be synthesized through the condensation of glycine and alanine. The reaction typically involves the activation of the carboxyl group of one amino acid and the amino group of the other. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, this compound can be produced using enzymatic methods. Enzymes like proteases can catalyze the formation of peptide bonds between glycine and alanine. This method is advantageous due to its specificity and mild reaction conditions, which minimize the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Glycylalanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with modified functional groups .

Applications De Recherche Scientifique

Chemical Applications

1. Model Compound for Peptide Studies

Glycylalanine serves as a fundamental model compound for studying peptide bond formation and hydrolysis. Its simple structure allows researchers to investigate the dynamics of peptide synthesis and the stability of peptide bonds under various conditions.

2. Spectroscopic Characterization

The characterization of this compound through spectroscopic techniques is vital for understanding its structural properties. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the functional groups present and the conformational dynamics of the dipeptide. For instance:

- IR Spectroscopy : Identifies the presence of peptide bonds.

- NMR Spectroscopy : Offers detailed information about molecular structure and interactions.

Biological Applications

1. Enzyme Kinetics

this compound is utilized as a substrate in enzyme kinetics studies, allowing researchers to explore enzyme specificity and catalytic mechanisms. This application is critical for understanding metabolic pathways and enzyme functionality in biological systems.

2. Metabolic Role

Although research is ongoing, this compound is believed to play a role in cellular metabolism and protein synthesis. Its interactions with other biomolecules may influence various biochemical pathways, making it a subject of interest in metabolic studies.

Medical Applications

1. Drug Design and Development

In the pharmaceutical industry, this compound is explored for its potential in drug design, particularly in the synthesis of peptide-based drugs. Its structural characteristics make it a valuable building block for developing therapeutic agents .

2. Antitumor Activity

Recent studies have suggested that amino acids like this compound may possess pharmacological activities, including antitumor effects. Research indicates that derivatives of this compound could be investigated for their capacity to inhibit tumor growth, contributing to cancer treatment strategies .

Industrial Applications

1. Biodegradable Polymers

this compound is being researched for its potential use in producing biodegradable polymers. Its role as a building block for more complex peptides can facilitate the development of environmentally friendly materials with various applications.

2. Catalytic Properties

While this compound itself does not exhibit inherent catalytic properties, its derivatives have shown promise in catalysis. For example, certain synthesized derivatives have been explored for their catalytic activity in chemical reactions, showcasing the versatility of this compound in material science applications.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Glycylalanine involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by peptidases to release glycine and alanine, which are then utilized in various metabolic pathways. The peptide bond in this compound is the primary site of action for these enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycylglycine: Another simple dipeptide composed of two glycine molecules.

Alanylglycine: A dipeptide similar to Glycylalanine but with the order of amino acids reversed.

Glycylserine: A dipeptide composed of glycine and serine.

Uniqueness

This compound is unique due to its specific combination of glycine and alanine, which imparts distinct structural and functional properties. Its simplicity makes it an ideal model compound for studying peptide chemistry and enzymology .

Activité Biologique

Glycylalanine, a dipeptide composed of glycine and alanine, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and implications for cellular metabolism and protein synthesis.

Chemical Structure and Properties

This compound (chemical formula: CHNO) features a peptide bond linking the amino group of glycine (-NH₂) to the carboxyl group of alanine (-COOH). Its structure allows it to participate in various biochemical interactions, influencing metabolic pathways and protein dynamics.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 132.11 g/mol |

| Structure | Dipeptide formed from glycine and alanine |

| Functional Groups | Amine, carboxylic acid |

Biological Roles

This compound has been identified as a metabolite involved in several biological processes:

- Cellular Metabolism : this compound may play a role in energy production and cellular respiration by participating in metabolic pathways associated with amino acids.

- Protein Synthesis : As a dipeptide, this compound contributes to the formation of proteins by serving as a building block. Its presence can influence the folding and stability of larger protein structures.

Case Studies on Biological Activity

- Protein Interaction Studies : Research has shown that this compound can stabilize certain protein structures, enhancing their functional properties. For example, studies indicate that dipeptides like this compound can affect the kinetics of protein folding, which is crucial for maintaining cellular functions.

- Metabolic Pathway Analysis : In metabolic studies, this compound has been linked to enhanced ATP production in specific cellular contexts. This suggests that it may have a role in energy metabolism under certain physiological conditions .

- Therapeutic Potential : Preliminary studies indicate that this compound may exhibit protective effects against oxidative stress in cells, potentially making it a candidate for further investigation in neuroprotective therapies .

Synthesis Methods

This compound can be synthesized through various laboratory methods:

- Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support.

- Liquid-Phase Synthesis : Involves the use of solution chemistry to create dipeptides through condensation reactions between amino acids.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Metabolomic Profiling : this compound levels have been measured in various biological samples, revealing its potential as a biomarker for certain metabolic disorders .

- In Vitro Studies : Experiments demonstrate that this compound can enhance the activity of specific enzymes involved in metabolism, suggesting its role as an allosteric modulator .

Propriétés

IUPAC Name |

2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919063 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |

| Record name | Glycylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can spectroscopic techniques be used to characterize glycylalanine?

A1: [, , , , , , , , ] Spectroscopic methods are crucial for characterizing this compound. Infrared (IR) spectroscopy helps identify functional groups, particularly the presence of the peptide bond and carboxyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, provides detailed information about the structure, conformation, and dynamics of this compound in different environments. For instance, 13C NMR can be used to study the carbon-13 chemical shift tensor of the carboxyl carbon in this compound and its peptide derivatives. 119Sn Mössbauer spectroscopy has been instrumental in studying the coordination geometry and bonding in organotin derivatives of this compound.

Q2: How does the structure of this compound influence its dielectric properties?

A2: [] Dielectric studies reveal that this compound, along with other dipeptides like diglycine, dialanine, and alanylglycine, exhibit dipole moments closely aligned with their predicted structures. The activation enthalpies derived from these studies suggest that the breaking of a solute-water hydrogen bond is integral to the relaxation process.

Q3: Does this compound exist in different isomeric forms?

A3: [] Yes, this compound can exist as cis and trans isomers, influenced by the orientation of the peptide bond. The cis isomer of glycylsarcosine methyl ester, for example, cyclises significantly faster than its trans counterpart, likely due to steric factors.

Q4: How does this compound behave in aqueous solutions?

A4: [, , , ] this compound's behavior in aqueous solutions is heavily influenced by pH. Its solubility in water is moderate. Additionally, it can form complexes with various metal ions, including copper(II), nickel(II), zinc(II), dioxovanadium(V), and dioxouranium(VI), with the stability of these complexes being affected by pH and the specific side chains present.

Q5: What insights have computational chemistry studies provided into the properties of this compound?

A5: [, ] Computational methods like density functional theory (DFT) have been invaluable in understanding the hydration free energies of this compound and its interactions with water molecules. These studies provide insights into its conformational preferences and behavior in solution. For example, DFT calculations suggest that the most stable conformation of this compound in the gas phase is approximately 50.2 kcal/mol lower in energy than its zwitterionic form.

Q6: How does this compound participate in photoinduced electron transfer reactions?

A6: [] UV irradiation of aqueous this compound leads to its degradation. Unlike dipeptides with glycine at the N-terminus (XG peptides), this compound degrades to acetamide without a stoichiometric release of CO2. This suggests the involvement of the alanine side chain in the relaxation of the intermediate diradical formed during photolysis.

Q7: Can this compound be hydrolyzed under hydrothermal conditions? What are the products?

A7: [] Yes, this compound undergoes hydrolysis under hydrothermal conditions, producing glycine and cyclo(Gly-Ala) as products. This cyclodipeptide can further hydrolyze to yield glycine. The reaction pathway likely involves consecutive reversible reactions between cyclodipeptides, linear dipeptides, and amino acids.

Q8: Does this compound react with other organic molecules?

A8: [] this compound can react with diacetyl (2,3-butanedione) in aqueous solutions, yielding a variety of nitrogen-containing heterocyclic compounds, including oxazoles, pyrazines, pyrroles, and pyridines.

Q9: Can this compound be used in the synthesis of larger peptides?

A9: [, , , ] Yes, this compound is frequently used in peptide synthesis as a building block. Its incorporation into larger peptides can be achieved using various coupling methods, but care must be taken to minimize racemization during these processes.

Q10: Has this compound been explored for its catalytic properties?

A10: [] While this compound itself might not possess inherent catalytic properties, its derivatives have shown potential in catalysis. For example, poly-γ-(l-glycylalanine) propyl siloxane palladium catalysts have been synthesized and investigated for their hydrogenation activity.

Q11: Does this compound play a role in prebiotic chemistry?

A11: [] this compound has been detected in experiments simulating prebiotic conditions, particularly those mimicking diagenesis in deep marine sediments. This suggests that this compound, and potentially other peptides, could have formed under high-pressure, high-temperature conditions prevalent during early Earth.

Q12: What is the biological significance of this compound?

A12: While this compound is not a naturally occurring dipeptide found in significant quantities in biological systems, it serves as a model compound for understanding peptide bonds and enzymatic activity.

Q13: How does this compound interact with enzymes?

A13: [, ] this compound acts as a substrate for certain enzymes, such as aminoacylase, a peptidase with optimal activity around pH 8.5. Studies on the pH dependence of aminoacylase activity suggest that only dipeptides with uncharged N-terminal amino acids, like this compound, are recognized as substrates.

Q14: Can modifications to the this compound structure alter its biological activity?

A14: [, ] Yes, structural modifications significantly impact the biological activity of this compound derivatives. For instance, introducing water-soluble groups or side chains, such as lysine, this compound, or other amino acids, at the 7-position of homoeriodictyol (a flavanone with antiplatelet aggregation properties) substantially enhances its water solubility and inhibitory effects on platelet aggregation.

Q15: Can this compound be used as a building block for materials?

A15: [] Yes, recent research highlights the potential of this compound as a building block for metal-organic frameworks (MOFs). MOFs constructed with this compound linkers exhibit unique pressure-sensitive gating properties for gas adsorption, showcasing the versatility of this dipeptide in material science applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.